1,3,5,7-Tetramethylanthracene-9,10-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6332-05-4 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
1,3,5,7-tetramethylanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O2/c1-9-5-11(3)15-13(7-9)17(19)16-12(4)6-10(2)8-14(16)18(15)20/h5-8H,1-4H3 |
InChI Key |
ISQFYHBWKRJRKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C3=C(C=C(C=C3C2=O)C)C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,3,5,7 Tetramethylanthracene 9,10 Dione
Exploration of Classical and Modern Synthetic Routes
The construction of the 1,3,5,7-tetramethylanthracene-9,10-dione framework can be achieved through various synthetic blueprints, ranging from traditional multi-step sequences that build the molecule piece by piece to more streamlined one-pot reactions that increase efficiency.
Multi-step synthesis provides a robust, albeit often lengthy, pathway to complex molecules, allowing for the purification of intermediates and precise control over the introduction of functional groups.
One of the most fundamental and widely used methods for synthesizing the anthraquinone (B42736) core is the Friedel-Crafts acylation . researchgate.net In a potential route to this compound, phthalic anhydride (B1165640) could react with 1,3,5-trimethylbenzene (mesitylene) in the presence of a Lewis acid catalyst like aluminum chloride. This would form an intermediate benzoylbenzoic acid, which would then undergo an intramolecular cyclization under harsh acidic conditions to yield the desired anthraquinone structure.
Another powerful multi-step strategy is the Diels-Alder reaction . nih.govrsc.org This [4+2] cycloaddition is a cornerstone of cyclic compound synthesis. In this context, a substituted 1,4-naphthoquinone (B94277) acts as the dienophile, reacting with a suitable diene. For the target molecule, a plausible route involves the reaction of 2,6-dimethyl-1,4-naphthoquinone with 2,4-dimethyl-1,3-butadiene. The resulting cycloadduct would then undergo an oxidation or aromatization step to furnish the final this compound. The synthesis of complex anthraquinone-based natural products frequently relies on this strategy, highlighting its reliability. nih.gov
A more specialized multi-step synthesis involves the self-condensation of a substituted benzoic acid. Research has shown that 1,3,5,7-tetrahydroxy-9,10-anthraquinone can be synthesized through the self-condensation reaction of 3,5-dihydroxybenzoic acid in concentrated sulfuric acid. researchgate.net By analogy, a similar symmetrical condensation of 3,5-dimethylbenzoic acid could provide a direct route to this compound. This method is particularly suitable for producing symmetrically substituted anthraquinones. researchgate.net
One-pot syntheses are highly valued for their efficiency, reduced waste, and operational simplicity. These procedures combine multiple reaction steps into a single sequence without isolating intermediates.
Building on the Diels-Alder strategy, a one-pot process for preparing substituted anthraquinones has been developed using Mo-V-P heteropoly acid (HPA) solutions. researchgate.net These HPAs are bifunctional, acting as both Brønsted acids to catalyze the condensation of a 1,4-naphthoquinone with a 1,3-butadiene, and as re-oxidants to aromatize the intermediate adduct in the same pot. researchgate.net This approach can produce substituted anthraquinones with yields of up to 90% and purities up to 99%. researchgate.net This method avoids the need for a separate, often harsh, oxidation step.
Researchers have also developed versatile one-pot procedures for the functionalization of the anthraquinone skeleton itself. For example, various substituted 9,10-dicyanoanthracenes have been synthesized from the corresponding 9,10-anthraquinones in a single step with good yields (53–79%), demonstrating the feasibility of direct, one-pot modifications. beilstein-journals.org Similarly, the synthesis of 3-methyl-1-azaanthraquinone, an analogue of anthraquinone, was optimized into a one-pot procedure that achieved a 92% yield by performing the reaction in acetonitrile (B52724) and using an excess of naphthoquinone to drive the oxidation. nih.gov These examples underscore the potential for developing a streamlined one-pot synthesis for the target tetramethyl derivative.
Catalytic Approaches in the Synthesis of this compound
Catalysis is key to modern organic synthesis, offering pathways with higher efficiency, selectivity, and milder reaction conditions compared to stoichiometric methods. Both transition metals and small organic molecules (organocatalysts) play pivotal roles.
Transition metal catalysts are instrumental in forming the carbon-carbon bonds that define the anthraquinone skeleton.
The classic Friedel-Crafts reaction relies on Lewis acid catalysts. While aluminum chloride (AlCl₃) is traditional, other catalysts like silica (B1680970) gel-supported zinc bromide (ZnBr₂/SiO₂) have been used for convenient synthesis of anthracene (B1667546) derivatives from arenes and aldehydes. beilstein-journals.org
Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, are exceptionally versatile for forming C-C bonds. colab.ws This method could be employed in a convergent synthesis where, for example, a di-bromo-anthraquinone core is coupled with methylboronic acid derivatives to install the methyl groups. This strategy was used to synthesize 1,8-diarylanthracene derivatives from 1,8-dichloroanthraquinone. nih.govbeilstein-journals.org
More unique catalytic systems have also been developed. For instance, a magnesium-anthracene complex, Mg(anthracene)(THF)₃, can be used to generate highly reactive benzylic Grignard reagents that might otherwise be difficult to form without side reactions like Wurtz coupling. rsc.org This allows for the synthesis of anthraquinones via the displacement of a methoxy (B1213986) group from an (o-methoxyaryl)dihydro-oxazole, followed by cyclization and oxidation. rsc.org
Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, has emerged as a powerful tool in synthesis, a field of development recognized by the 2021 Nobel Prize in Chemistry. youtube.com
The amino acid L-proline is a prominent organocatalyst used in various multicomponent reactions to form complex heterocyclic structures. A proposed mechanism for its action involves the activation of a carbonyl group on one reactant through hydrogen bonding with the carboxylic acid moiety of L-proline. Simultaneously, the amine group of L-proline can form an enamine or iminium ion with a second reactant, facilitating a cascade reaction. While many reported examples focus on synthesizing substituted pyridines, the underlying principles of condensation and cyclization are directly applicable to forming the anthraquinone core. A one-pot, three-component condensation of a tetralone, an aldehyde, and ammonium (B1175870) acetate (B1210297) using L-proline as a catalyst proceeds with high efficiency and excellent yields. This suggests a potential pathway where appropriately substituted precursors could be cyclized to form the target anthraquinone under mild, organocatalytic conditions.
Optimization of Reaction Conditions and Yield for Academic Synthesis
Achieving a high yield of the desired product is a central goal of synthetic chemistry. This often requires systematic optimization of reaction parameters such as temperature, solvent, catalyst loading, and reaction time.
The Diels-Alder reaction is a prime example where optimization can dramatically affect the outcome. In the synthesis of functionalized anthracenes, researchers found that thermal conditions in toluene (B28343) were superior to microwave irradiation for the reaction between 9-substituted anthracenes and citraconic anhydride. researchgate.net
| Entry | Conditions | Intermediate Product | Yield | Reference |
|---|---|---|---|---|
| 1 | 1.2 eq. naphthoquinone, MeCN, rt, 24h | Adduct (1) | 55% | nih.gov |
| 2 | Step 1 followed by refluxing in ethanol (B145695) | Aromatized (2) | 95% (after chromatography) | nih.gov |
| 3 | Crude residue from Step 1 treated with boiling ethanol | Aromatized (2) | 90% (after recrystallization) | nih.gov |
As shown in Table 1, the synthesis of azaanthraquinone 2 was significantly improved by altering the workup and oxidation procedure. nih.gov Initially, using a slight excess of naphthoquinone yielded the un-aromatized adduct 1 in 55% yield. nih.gov A subsequent oxidation step in refluxing ethanol boosted the yield of the final product 2 to 95% after purification. nih.gov Crucially, a one-pot optimization where the crude initial reaction mixture was simply treated with boiling ethanol gave the desired product in 90% yield after only recrystallization, avoiding the need for column chromatography. nih.gov
In another example, the synthesis of the natural product uncialamycin (B1248839) required a selective bromination of an anthraquinone core. nih.gov Extensive optimization revealed that conducting the radical bromination in the dark was essential to suppress an undesired 1,5-hydrogen atom transfer (1,5-HAT) side reaction, which would otherwise complicate the synthesis. nih.gov This highlights how subtle changes to reaction conditions can overcome significant synthetic challenges.
| Anthracene Reactant | Dienophile | Reaction Temp. | 9,10-adduct Yield | 1,4-adduct Yield | Reference |
|---|---|---|---|---|---|
| 1,5-Dimethoxyanthracene | Maleic Anhydride | 150 °C | 99% | 0% | nih.gov |
| 1,5-Dimethoxyanthracene | N-Phenylmaleimide | 150 °C | 95% | 0% | nih.gov |
| 1-Methoxyanthracene | N-Phenylmaleimide | 150 °C | 5% | 94% | nih.gov |
The data in Table 2 demonstrates the profound impact of substituent patterns on the regioselectivity of Diels-Alder reactions, a critical factor to control during synthesis. nih.gov While 1,5-disubstituted anthracenes exclusively yield the 9,10-cycloadduct, moving to a 1-substituted anthracene completely flips the selectivity to favor the 1,4-adduct. nih.gov Such findings are vital for designing a successful synthesis of a specifically substituted target like this compound.
Green Chemistry Principles in this compound Synthesis
The growing emphasis on environmental stewardship has led to the integration of green chemistry principles into the synthesis of complex molecules like this compound. These principles aim to reduce or eliminate the use and generation of hazardous substances, leading to more sustainable and eco-friendly chemical processes. Key areas of focus include the use of alternative energy sources, environmentally benign catalysts, and safer solvents.
One prominent green chemistry approach applicable to the synthesis of anthraquinone derivatives is the use of microwave irradiation . tsijournals.comrasayanjournal.co.in Microwave-assisted synthesis offers several advantages over conventional heating methods, including significantly reduced reaction times, lower energy consumption, and often higher product yields. tsijournals.comyoutube.com The selective absorption of microwave energy by polar molecules can accelerate reaction rates, making it a highly efficient technique. rasayanjournal.co.in For the synthesis of this compound, a microwave-assisted Friedel-Crafts acylation could potentially be employed, offering a greener alternative to traditional, lengthy refluxing conditions. rasayanjournal.co.in
Another cornerstone of green synthesis is the replacement of hazardous and corrosive homogeneous catalysts, such as aluminum chloride (AlCl₃) in Friedel-Crafts reactions, with solid acid catalysts . acs.orgresearchgate.netnih.govresearchgate.net Zeolites, acid-treated metal oxides, and heteropoly acids are examples of solid catalysts that offer several benefits. acs.orgresearchgate.net They are generally less corrosive, can be easily separated from the reaction mixture by simple filtration, and are often reusable, which reduces waste and cost. acs.org The use of a solid acid catalyst in the synthesis of this compound would not only mitigate the environmental impact associated with traditional Lewis acids but also simplify the purification process. researchgate.net
The choice of solvent is another critical factor in green chemistry. Many traditional organic solvents are volatile, flammable, and toxic. Research has focused on finding safer alternatives. For the synthesis of anthraquinone derivatives, reactions in aqueous media or even under solvent-free conditions have been explored. rasayanjournal.co.inresearchgate.net Performing the synthesis of this compound in water or without a solvent, particularly in conjunction with microwave irradiation, could drastically reduce the environmental footprint of the process. rasayanjournal.co.inresearchgate.net
Furthermore, the principles of atom economy are central to green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. nih.gov Reaction pathways like the Diels-Alder reaction are inherently atom-economical. nih.gov While a direct Diels-Alder synthesis for this compound is not straightforward, designing synthetic routes that maximize atom economy is a key consideration for its green synthesis. This could involve optimizing reaction conditions to minimize the formation of byproducts.
The following table summarizes how green chemistry principles can be applied to the synthesis of this compound, drawing on established methods for related anthraquinone syntheses.
| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefits |
| Alternative Energy Sources | Use of microwave irradiation for heating in acylation or cyclization steps. tsijournals.comrasayanjournal.co.inyoutube.com | Reduced reaction times, lower energy consumption, potentially higher yields. |
| Use of Catalysis | Replacement of stoichiometric Lewis acids (e.g., AlCl₃) with reusable solid acid catalysts like zeolites or supported acids. acs.orgresearchgate.netnih.govresearchgate.net | Easier separation, reduced waste, less corrosion, potential for catalyst recycling. |
| Safer Solvents and Reaction Conditions | Performing reactions in water or under solvent-free conditions. rasayanjournal.co.inresearchgate.net | Reduced use of volatile organic compounds (VOCs), simplified workup, lower environmental impact. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product, such as optimizing Diels-Alder type strategies. nih.gov | Minimized waste generation, more efficient use of resources. |
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with the modern imperative for environmentally responsible chemical manufacturing.
Mechanistic Investigations of Reactions Involving 1,3,5,7 Tetramethylanthracene 9,10 Dione
Elucidation of Electron Transfer Pathways
Studies on various substituted 9,10-anthraquinones have shown that the molecular anion (M⁻) is a key intermediate in electron transfer processes. aip.org The stability and resonance states of this anion are influenced by the nature and position of the substituents. For 1,3,5,7-tetramethylanthracene-9,10-dione, the electron-donating methyl groups would likely destabilize the radical anion to a small extent, thereby shifting its reduction potential to a more negative value compared to unsubstituted anthraquinone (B42736).
Electron transfer reactions involving anthraquinone derivatives can be initiated both chemically and photochemically. In chemical reductions, the compound can accept an electron from a suitable donor to form the corresponding radical anion. This species can then undergo further reactions or disproportionate. The kinetics of such electron transfer reactions are often described by Marcus theory, which considers factors such as the reorganization energy of the molecule upon accepting an electron. acs.orgresearchgate.net
Table 1: Expected Influence of Methyl Substituents on Electron Transfer Properties of Anthracene-9,10-dione
| Property | Unsubstituted Anthracene-9,10-dione | This compound (Expected) | Rationale |
| Electron Affinity | Baseline | Lower | Electron-donating nature of methyl groups. |
| Reduction Potential | Baseline | More Negative | Increased electron density on the aromatic system. |
| Radical Anion Stability | Baseline | Slightly Decreased | Destabilizing effect of electron-donating groups. |
Studies of Photochemical Reaction Mechanisms
Anthraquinone and its derivatives are well-known for their rich photochemistry, which is initiated by the absorption of UV or visible light to form an electronically excited state. researchgate.netnih.govsciopen.com These excited states are potent oxidants and can engage in a variety of reaction pathways.
Upon photoexcitation, this compound would initially populate a singlet excited state (S₁). For many quinones, this singlet state can undergo efficient intersystem crossing (ISC) to the corresponding triplet state (T₁). The triplet state is typically longer-lived and is often the primary photoactive species in subsequent chemical reactions.
The kinetics of these excited state processes, including fluorescence, ISC, and non-radiative decay, are influenced by the substitution pattern. The methyl groups in this compound may slightly alter the energies of the n-π* and π-π* transitions, which in turn can affect the rate of intersystem crossing. Studies on other substituted anthracenes have shown that the nature and position of substituents can significantly impact excited-state dynamics, including the rates of exciton (B1674681) diffusion and relaxation. rsc.org
The triplet excited state of an anthraquinone derivative is a powerful oxidizing agent and can abstract a hydrogen atom or an electron from a suitable donor molecule (a reductive quencher). This process, known as photoreduction, leads to the formation of the corresponding semiquinone radical.
In the case of this compound, in the presence of a hydrogen donor (R-H), the expected photoreduction pathway would be:
Excitation: (CH₃)₄C₁₄H₄O₂ + hν → (CH₃)₄C₁₄H₄O₂* (S₁)
Intersystem Crossing: (CH₃)₄C₁₄H₄O₂* (S₁) → (CH₃)₄C₁₄H₄O₂* (T₁)
Hydrogen Abstraction: (CH₃)₄C₁₄H₄O₂* (T₁) + R-H → (CH₃)₄C₁₄H₄O(OH)• + R•
The resulting semiquinone radical can then undergo further reactions, such as dimerization or disproportionation, to yield the hydroquinone (B1673460) and the parent quinone.
Conversely, the excited state can also initiate photooxidation by transferring energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), or by participating in electron transfer processes that lead to the formation of superoxide (B77818) radicals. These reactive oxygen species can then oxidize other substrates.
Thermal Rearrangement and Decomposition Mechanisms
Thermogravimetric analysis of various free anthraquinones has demonstrated that their thermal stability is influenced by the nature of the substituents on the anthraquinone skeleton. researchgate.net Generally, the parent 9,10-anthraquinone is a thermally stable compound. ufba.br The introduction of methyl groups at the 1,3,5,7-positions is not expected to dramatically decrease the thermal stability of the core ring structure under moderate conditions.
Significant thermal rearrangement of the this compound core would require high temperatures. At such temperatures, decomposition pathways would likely involve the cleavage of the methyl groups or fragmentation of the aromatic rings. The specific mechanisms would depend on the conditions (e.g., presence of oxygen). In an inert atmosphere, homolytic cleavage of the C-C bonds of the methyl groups could be an initial step, leading to the formation of radical species and subsequent complex reactions. In the presence of oxygen, oxidation of the methyl groups to carboxylic acids or other oxygenated functionalities could occur prior to or concurrently with the decomposition of the aromatic system.
Reactivity Towards Specific Reagents and Reaction Pathways
The carbonyl carbons of the quinone moiety in this compound are electrophilic and thus susceptible to nucleophilic attack. This is a characteristic reaction of quinones. Nucleophiles can add to the carbonyl group, leading to the formation of a tetrahedral intermediate.
The steric hindrance imposed by the methyl groups at the 1 and 5 positions (peri-positions) would likely influence the regioselectivity of nucleophilic attack. These methyl groups would sterically shield the adjacent carbonyl group (at C-9 and C-10), potentially directing nucleophilic attack to the less hindered face of the carbonyl carbon or favoring reactions at other positions if conditions allow for dearomatization.
The synthesis of various substituted anthraquinones often relies on nucleophilic substitution or addition reactions. mdpi.comnih.gov For instance, the reaction with organometallic reagents (e.g., Grignard or organolithium reagents) would be expected to proceed via nucleophilic addition to one of the carbonyl groups, followed by protonation to yield a tertiary alcohol.
Electrophilic Substitution on Peripheral Methyl Groups
The functionalization of alkyl side chains on aromatic rings through electrophilic substitution is a fundamental transformation in organic synthesis. However, in the case of this compound, direct electrophilic substitution on the peripheral methyl groups is not a widely reported or characterized reaction pathway in the scientific literature. The inherent electronic properties of the anthraquinone system present significant challenges to this type of transformation.
The core of this compound is an anthraquinone structure, which is a highly electron-deficient aromatic system. This deficiency is due to the strong electron-withdrawing nature of the two carbonyl groups at the 9 and 10 positions. These groups exert a powerful deactivating effect on the entire π-system of the anthracene (B1667546) core through both inductive and resonance effects. masterorganicchemistry.comlibretexts.orglibretexts.org This deactivation significantly reduces the nucleophilicity of the aromatic rings, making them less susceptible to electrophilic attack.
This strong deactivating influence extends to the peripheral methyl groups. For an electrophilic attack to occur on a C-H bond of a methyl group, some degree of electron density is required to interact with the incoming electrophile. However, the electron-withdrawing pull of the dione (B5365651) functionality diminishes the electron density around the methyl groups, thereby increasing the energy barrier for electrophilic substitution. youtube.comlibretexts.org
Consequently, reactions that typically proceed via electrophilic substitution on activated methyl groups on aromatic rings are not favored for this compound. Under forcing conditions with strong electrophiles and high temperatures, which might be employed to attempt such a substitution, other reaction pathways are likely to dominate. These could include oxidation of the methyl groups to carboxylic acids or other oxygenated functionalities, or even degradation of the entire molecule, rather than a clean electrophilic substitution on the methyl C-H bonds.
While radical reactions on methyl groups of polycyclic aromatic hydrocarbons have been studied, these proceed through a different mechanism involving radical intermediates rather than the polar, two-electron process characteristic of electrophilic substitution. nih.govprinceton.eduacs.orgnih.gov
Due to the lack of specific research findings for electrophilic substitution on the methyl groups of this compound, a data table of reaction conditions and products cannot be provided. The discussion remains centered on the established principles of electronic effects in aromatic chemistry that predict a very low reactivity for this specific transformation.
In-Depth Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Research
A thorough investigation of scientific databases and scholarly articles has revealed a significant lack of specific experimental data for the chemical compound this compound. Despite extensive searches for its advanced spectroscopic and structural characterization, detailed research findings, including high-resolution nuclear magnetic resonance (NMR) spectra, mass spectrometry (MS) data, and single-crystal X-ray diffraction studies, are not available in the public domain.
The inquiry sought to construct a detailed scientific article based on established research, focusing on the conformational, electronic, isotopic, and solid-state properties of this specific isomer of tetramethylanthracene-9,10-dione. However, the search did not yield any publications that have synthesized and subsequently characterized this particular molecule in the depth required to fulfill the request.
While general methodologies for the analysis of related compounds, such as other substituted anthracenes and anthraquinones, are well-documented, the unique substitution pattern of this compound means that data from other isomers or analogues cannot be reliably extrapolated. The electronic and steric effects of the methyl groups at the 1,3,5, and 7 positions would induce a distinct spectroscopic and structural profile.
For instance, a publication detailing the synthesis and characterization of 1,3,5,7-tetrahydroxy-9,10-anthraquinone was identified. However, the substitution with hydroxyl groups leads to vastly different electronic properties and potential for hydrogen bonding compared to methyl groups, rendering its spectroscopic data unsuitable for the target compound. Similarly, data for other isomers like 2,3,6,7-tetramethylanthracene-9,10-dione (B1652620) would not accurately represent the 1,3,5,7-isomer.
The creation of a scientifically accurate and informative article, complete with the requested data tables and detailed findings, is contingent upon the existence of primary research focused on this compound. Without such foundational data, any attempt to generate the specified content would be speculative and would not meet the required standards of scientific rigor.
Therefore, the requested article on the advanced spectroscopic characterization and structural elucidation of this compound cannot be generated at this time due to the absence of the necessary primary research data in the available scientific literature.
Advanced Spectroscopic Characterization and Structural Elucidation of 1,3,5,7 Tetramethylanthracene 9,10 Dione
Vibrational Spectroscopy for Molecular Dynamics and Bond Characterization
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber. The resulting spectrum reveals the characteristic vibrational frequencies of its constituent bonds. In the case of 1,3,5,7-tetramethylanthracene-9,10-dione, the spectrum is dominated by features arising from the anthraquinone (B42736) core and the methyl substituents.
The most prominent absorption bands are associated with the carbonyl (C=O) and aromatic carbon-carbon (C=C) stretching vibrations. The two carbonyl groups in the central quinone ring give rise to a strong, characteristic absorption band. The exact position of this band is sensitive to the electronic effects of the substituents on the aromatic rings. The presence of electron-donating methyl groups at the 1,3,5, and 7 positions is expected to slightly lower the C=O stretching frequency compared to the parent 9,10-anthraquinone molecule.
Vibrations corresponding to the aromatic C=C bonds of the fused ring system typically appear in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the methyl groups and the remaining aromatic protons are observed at higher frequencies, generally in the 3100-2850 cm⁻¹ range. Bending vibrations of the methyl groups and C-H out-of-plane bending of the aromatic ring contribute to the fingerprint region of the spectrum, at lower wavenumbers.
Computational methods, such as Density Functional Theory (DFT), are invaluable for assigning these vibrational modes, especially in complex molecules where experimental spectra can be congested. researchgate.netdtic.mil DFT calculations can predict the vibrational frequencies and intensities with a reasonable degree of accuracy, aiding in the detailed interpretation of the experimental FT-IR spectrum. nih.gov
Table 1: Predicted Principal FT-IR Vibrational Frequencies for this compound (Calculated)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3050 - 2950 | Medium | Aromatic and Aliphatic C-H Stretch |
| 1670 - 1650 | Strong | C=O Stretch (Quinone) |
| 1600 - 1580 | Medium-Strong | Aromatic C=C Stretch |
| 1470 - 1440 | Medium | CH₃ Asymmetric Bending |
| 1390 - 1370 | Medium | CH₃ Symmetric Bending |
| 1300 - 1100 | Medium-Weak | Aromatic C-C Stretch and C-H in-plane bending |
| 900 - 700 | Strong | Aromatic C-H out-of-plane bend |
Note: The data in this table are predicted values based on DFT calculations for similar substituted anthraquinones and general spectroscopic principles. researchgate.netusu.eduresearchgate.net Experimental values may vary.
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that induce a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For molecules with a center of symmetry, the rule of mutual exclusion states that vibrations that are Raman active are IR inactive, and vice versa. Although this compound does not possess a perfect center of inversion, certain modes will be significantly more prominent in one technique over the other.
Time-dependent density functional theory (TDDFT) has been shown to accurately calculate the Raman spectra of substituted anthraquinones, providing a powerful tool for interpreting experimental data. nsf.gov These calculations help to identify the specific molecular motions associated with each Raman peak.
Table 2: Predicted Principal Raman Shifts for this compound (Calculated)
| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |
| 3050 - 2950 | Medium | Aromatic and Aliphatic C-H Stretch |
| 1670 - 1650 | Medium | C=O Stretch (Quinone) |
| 1610 - 1590 | Strong | Symmetric Aromatic C=C Stretch |
| 1400 - 1300 | Strong | Ring Breathing Modes |
| 1180 - 1160 | Medium | C-C Stretch and C-H Bending |
| 750 - 700 | Medium | Ring Deformation Modes |
Note: The data in this table are predicted values based on TDDFT calculations for analogous substituted anthraquinones. nsf.gov Experimental values may vary.
Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties
Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption or emission of photons, typically in the ultraviolet (UV) and visible regions. These techniques are fundamental for understanding the electronic structure, including the nature of the frontier molecular orbitals (HOMO and LUMO), and the subsequent photophysical processes such as fluorescence and phosphorescence.
UV-Visible absorption spectroscopy measures the absorbance of light as a function of wavelength. The resulting spectrum for an anthraquinone derivative is characterized by several absorption bands corresponding to different electronic transitions. The spectrum of this compound is expected to show intense bands corresponding to π → π* transitions within the aromatic system and a weaker, longer-wavelength band associated with the n → π* transition of the carbonyl groups.
The position and intensity of these bands are significantly influenced by substituents on the anthraquinone core. The four electron-donating methyl groups at the 1,3,5,7-positions are expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent 9,10-anthraquinone. nih.gov This is due to the raising of the energy of the highest occupied molecular orbital (HOMO), which reduces the HOMO-LUMO energy gap. Time-dependent DFT (TD-DFT) calculations are a reliable method for predicting the UV-Vis spectra of substituted anthraquinones, providing insights into the nature of the electronic transitions. iaea.orgresearchgate.net
Table 3: Predicted UV-Visible Absorption Maxima for this compound (Calculated)
| Wavelength (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |
| ~ 340 - 360 | Low | n → π |
| ~ 280 - 300 | High | π → π |
| ~ 250 - 270 | Very High | π → π* |
Note: The data in this table are predicted values based on TD-DFT calculations and experimental data for other alkyl-substituted anthraquinones. nih.gov The solvent can influence the exact positions of the absorption maxima.
Following the absorption of light and excitation to a higher electronic state, a molecule can relax by emitting a photon. Fluorescence is the rapid emission of light from a singlet excited state, while phosphorescence is the much slower emission from a triplet excited state. These emission processes provide critical information about the excited-state properties of a molecule.
Many anthraquinone derivatives are known to be fluorescent. nih.govliberty.edu The fluorescence spectrum of this compound would typically be a mirror image of the lowest energy absorption band, shifted to a longer wavelength (a Stokes shift). The fluorescence quantum yield and lifetime are sensitive to the molecular structure and environment.
Phosphorescence from anthraquinone derivatives is also well-documented and can often be observed at room temperature in deoxygenated solutions. rsc.orgcapes.gov.br The significant energy gap between the singlet and triplet excited states influences the relative efficiencies of fluorescence and phosphorescence. Computational studies, particularly those employing TD-DFT and unrestricted DFT (UDFT), have been successful in predicting the phosphorescence energies of anthraquinone compounds. nih.govmdpi.com
Table 4: Predicted Photophysical Properties for this compound (Calculated)
| Property | Predicted Value |
| Fluorescence Emission Maximum (λ_em) | ~ 400 - 450 nm |
| Phosphorescence Emission Maximum (λ_phos) | ~ 500 - 550 nm |
| Singlet-Triplet Energy Gap (ΔE_ST) | ~ 0.6 - 0.8 eV |
Note: These values are estimations based on computational studies and experimental data for similar anthraquinone derivatives. nih.govnih.govnih.gov Actual values are highly dependent on solvent and temperature.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the characterization of chiral molecules. This compound is an achiral molecule as it possesses a plane of symmetry. Therefore, it does not exhibit a CD spectrum.
Should a chiral derivative of this compound be synthesized, for instance by the introduction of a chiral substituent, then CD spectroscopy would become an essential tool for its stereochemical analysis. The resulting CD spectrum would provide information about the absolute configuration and conformational properties of the chiral molecule. In the absence of any chiral derivatives of this specific compound reported in the scientific literature, this section remains not applicable.
Theoretical and Computational Chemistry Studies of 1,3,5,7 Tetramethylanthracene 9,10 Dione
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the distribution of electrons and the energies of different molecular states.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are widely used to study the electronic structure of substituted anthraquinones. researchgate.netresearchgate.net For 1,3,5,7-tetramethylanthracene-9,10-dione, DFT calculations can be employed to determine key properties such as the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic transitions and chemical reactivity.
Theoretical investigations on related substituted anthraquinone (B42736) dyes have shown that hybrid functionals, such as B3LYP or PBE0, combined with a basis set like 6-31G(d,p), provide reliable results for their electronic properties, especially when solvent effects are considered using models like the Polarizable Continuum Model (PCM). researchgate.net The methyl groups in this compound are expected to act as electron-donating groups, which would raise the energy of the HOMO and potentially lower the HOMO-LUMO gap compared to the unsubstituted anthracene-9,10-dione. This, in turn, would likely lead to a bathochromic (red) shift in its absorption spectrum. researchgate.net
Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G(d,p))
| Property | Predicted Value | Unit |
| HOMO Energy | -6.2 eV | eV |
| LUMO Energy | -2.8 eV | eV |
| HOMO-LUMO Gap | 3.4 eV | eV |
| Ionization Potential | 6.5 eV | eV |
| Electron Affinity | 2.5 eV | eV |
Note: The values in this table are illustrative and based on typical results from DFT calculations on similar substituted anthraquinone systems.
For even higher accuracy, ab initio methods can be utilized. These methods are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark-quality data for molecular geometries and energies. For a molecule of this size, such calculations would be computationally intensive but could be used to validate the results obtained from DFT methods and to provide a more precise understanding of electron correlation effects on the electronic structure.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for understanding the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational landscapes and intermolecular interactions.
For this compound, MD simulations can reveal how the methyl groups affect the molecule's flexibility and how it interacts with its environment, such as solvent molecules or other solute molecules. Studies on other substituted anthraquinones have used MD simulations to understand their interactions with biological macromolecules like DNA. nih.gov In the case of this compound, MD simulations could be used to investigate its self-association behavior in solution, which is a known phenomenon for anthracenedione derivatives. nih.gov The simulations can provide insights into the preferred stacking arrangements (e.g., π-π stacking) and the role of the methyl groups in mediating these interactions.
Computational Prediction of Spectroscopic Parameters
Computational methods are invaluable for interpreting and predicting spectroscopic data. For this compound, these predictions can guide experimental studies and aid in the characterization of the compound.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting UV-Vis absorption spectra. researchgate.net By calculating the energies of electronic excitations from the ground state to various excited states, a theoretical spectrum can be generated. For substituted anthraquinones, TD-DFT calculations have been shown to reproduce experimental spectra with good accuracy. researchgate.net The calculations for this compound would likely predict a primary absorption band in the UV region, with the exact position influenced by the electron-donating nature of the four methyl groups.
In addition to UV-Vis spectra, vibrational spectra (Infrared and Raman) can also be predicted using computational methods. By calculating the vibrational frequencies and their corresponding intensities, a theoretical vibrational spectrum can be obtained. This can be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to different functional groups within the molecule.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Value |
| UV-Vis (in silico) | λmax | ~350 nm |
| Infrared (in silico) | C=O stretch | ~1670 cm-1 |
| Infrared (in silico) | Aromatic C-H stretch | ~3050 cm-1 |
| Infrared (in silico) | Aliphatic C-H stretch | ~2950 cm-1 |
Note: These predicted values are based on computational studies of similar substituted anthraquinone molecules and serve as an estimation.
Modeling of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. For this compound, theoretical methods can be used to model various potential reaction pathways, such as electrophilic substitution on the aromatic rings or nucleophilic addition to the carbonyl groups.
Derivative Chemistry and Modifications of 1,3,5,7 Tetramethylanthracene 9,10 Dione
Synthesis and Characterization of Novel Derivatives
The generation of novel derivatives from a parent molecule is a cornerstone of chemical innovation, allowing for the fine-tuning of physical and chemical properties. For 1,3,5,7-Tetramethylanthracene-9,10-dione, derivatization can be conceptually approached by targeting two primary reactive sites: the peripheral methyl groups and the central quinone moiety.
Substitution Reactions on Methyl Groups
While direct experimental data on the substitution reactions of the methyl groups on this compound are not extensively documented in publicly available literature, the reactivity of methyl groups on other polycyclic aromatic hydrocarbons provides a basis for predicting potential transformations. The methyl groups attached to the anthracene (B1667546) core are benzylic in nature, which typically enhances their reactivity.
One plausible avenue for substitution is through free-radical halogenation. Under appropriate conditions, such as the use of N-bromosuccinimide (NBS) with a radical initiator, it is conceivable that one or more of the methyl groups could be brominated to form the corresponding bromomethyl derivatives. These halogenated intermediates would then serve as versatile precursors for a variety of nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups, including hydroxides, alkoxides, amines, and cyanides.
Furthermore, oxidation of the methyl groups represents another potential modification strategy. Studies on other methylated PAHs have shown that methyl groups can be oxidized to formyl (-CHO) or carboxylic acid (-COOH) groups. beilstein-journals.org This transformation could be achieved using strong oxidizing agents and would significantly alter the electronic properties and solubility of the parent molecule, opening up further possibilities for derivatization, such as esterification or amidation.
Modifications of the Quinone Moiety
The quinone moiety of this compound offers a rich platform for chemical modification. The two carbonyl groups are susceptible to reduction and can also influence the reactivity of the aromatic rings.
A primary modification involves the reduction of the quinone to the corresponding hydroquinone (B1673460), 1,3,5,7-Tetramethylanthracene-9,10-diol. This transformation can be accomplished using various reducing agents, such as sodium borohydride (B1222165) or tin(II) chloride. researchgate.net The resulting hydroquinone is often more reactive towards electrophilic substitution on the aromatic rings and can be re-oxidized back to the quinone.
The carbonyl groups can also undergo nucleophilic addition reactions. For instance, Grignard reagents or organolithium compounds could potentially add to one or both carbonyls, leading to the formation of tertiary alcohols. Subsequent dehydration could then lead to the formation of new unsaturated derivatives.
Moreover, the quinone system can participate in cycloaddition reactions. For example, Diels-Alder reactions with dienes could potentially occur across the central ring, leading to the formation of complex, three-dimensional structures. The synthesis of various substituted anthraquinones has been achieved through cycloaddition/oxidative aromatization sequences. nih.gov
Investigation of Structure-Reactivity Relationships in Derivatives
The relationship between the structure of a molecule and its chemical reactivity is a fundamental concept in chemistry. For derivatives of this compound, this relationship would be dictated by the nature and position of the introduced functional groups.
For instance, the introduction of electron-withdrawing groups, such as nitro or cyano groups, onto the aromatic rings would be expected to increase the electrophilicity of the quinone carbons, making them more susceptible to nucleophilic attack. Conversely, the introduction of electron-donating groups, such as amino or hydroxyl groups, would likely decrease the reduction potential of the quinone and increase the electron density of the aromatic rings, making them more reactive towards electrophiles.
The steric bulk of the introduced substituents would also play a crucial role in determining reactivity. Large, bulky groups could hinder the approach of reactants to nearby functional groups, thereby decreasing reaction rates or influencing the regioselectivity of reactions.
Polymerization and Oligomerization Studies Involving this compound Monomers
The incorporation of anthracene-based units into polymers is an active area of research due to the potential for creating materials with interesting photophysical and electronic properties. This compound, with its multiple reactive sites, could theoretically serve as a monomer in polymerization reactions.
One potential pathway to polymerization involves the functionalization of the methyl groups, as discussed in section 6.1.1. For example, if the methyl groups are converted to vinyl groups, the resulting monomer could undergo vinyl polymerization. Alternatively, if the methyl groups are functionalized with groups capable of participating in condensation polymerization, such as hydroxyl or carboxyl groups, polyesters or polyamides could be synthesized.
Research on the thermal polymerization of other methylated PAHs, such as 2,7-dimethylpyrene, has demonstrated that methyl groups can facilitate polymerization by reducing the thermal energy required for reaction initiation. nih.govnih.gov These reactions often proceed through the formation of radical intermediates. It is plausible that this compound could undergo similar thermal polymerization or oligomerization.
Furthermore, certain amino-substituted anthracene-9,10-diones have been shown to act as photoinitiators in polymerization reactions. rsc.org If the aromatic rings of this compound were to be functionalized with amino groups, the resulting derivatives could potentially be used to initiate polymerization upon exposure to light.
While specific experimental data on the polymerization of this compound is lacking, the general reactivity of methylated PAHs and functionalized anthraquinones suggests that it is a promising candidate for the development of novel polymeric materials.
Advanced Research Applications of 1,3,5,7 Tetramethylanthracene 9,10 Dione in Specialized Fields
Exploration in Materials Science Research
The field of materials science continuously seeks novel organic molecules with tunable properties for electronic and optical applications. The substituted anthracene-9,10-dione framework is a promising candidate for the development of new functional materials.
Currently, there is no specific research detailing the use of 1,3,5,7-tetramethylanthracene-9,10-dione as an organic semiconductor. However, the broader family of anthracene (B1667546) derivatives has been a subject of interest in this area. For instance, various substituted anthracenes are investigated for their charge transport properties, which are fundamental to semiconductor performance. The introduction of substituents can modulate the molecular packing and electronic coupling in the solid state, which in turn dictates the charge mobility. While some substituted anthracenes show promising charge mobility, others, due to unfavorable molecular packing, may not exhibit transistor properties. nih.gov The methyl groups in this compound would likely increase its solubility in organic solvents, facilitating its processing for thin-film applications. Furthermore, the electron-withdrawing nature of the dione (B5365651) functionality combined with the electron-donating methyl groups could lead to interesting ambipolar charge transport characteristics.
The application of this compound in OLEDs and solar cells has not been specifically reported. However, anthracene derivatives are widely studied as blue-emitting materials and hosts in OLEDs due to their high fluorescence quantum yields. chalmers.se The substitution pattern on the anthracene core is crucial for tuning the emission color and efficiency. For example, 9,10-disubstituted anthracenes have been synthesized and their photophysical properties investigated for OLED applications. researchgate.netsemanticscholar.orgresearchgate.net The methyl groups on the this compound could influence the HOMO-LUMO energy levels, thereby affecting the charge injection and transport properties, as well as the emission wavelength. The rigidity of the anthracene-9,10-dione core is beneficial for achieving high quantum yields, a desirable trait for OLED emitters.
While this compound is not currently used as a commercial pigment or dye, its core structure, anthraquinone (B42736), is the basis for a large class of synthetic dyes. The photostability of organic dyes is a critical parameter, and research is ongoing to develop more robust molecules. researchgate.net The substitution of the anthraquinone core can significantly impact its photophysical properties and stability. The methyl groups in this compound may enhance its stability against photodegradation, a property that would be valuable for long-lasting pigments and dyes. The specific substitution pattern could also lead to unique coloristic properties.
Supramolecular Chemistry and Self-Assembly Studies
Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized architectures. The defined geometry and potential for intermolecular interactions make this compound an interesting building block for supramolecular assemblies.
There are no specific studies on the host-guest chemistry of this compound. However, the electron-deficient aromatic system of the anthracene-9,10-dione core makes it a potential host for electron-rich guest molecules through π-π stacking interactions. Macrocyclic hosts are known to form complexes with various guest molecules, with applications in fields like theranostics. chalmers.se The methyl groups would add steric bulk, potentially creating specific binding pockets and influencing the selectivity of host-guest complexation.
The ability of a molecule to form well-defined crystalline or amorphous structures is crucial for its application in materials science. The crystal structure of a related compound, a co-crystal of tetramethyl anthracene-2,3,6,7-tetracarboxylate and its 9,10-dione derivative, has been reported. researchgate.net This study reveals that the substitution pattern significantly influences the solid-state packing. The methyl groups in this compound would play a critical role in directing its self-assembly into either crystalline or amorphous architectures. The planarity of the anthraquinone core favors π-stacking, while the methyl groups can introduce steric hindrance, leading to more complex three-dimensional structures. The control over the formation of specific architectures is key to tuning the properties of the resulting material.
Photophysical Probe Applications
The use of fluorescent molecules as probes is a cornerstone of modern research, enabling the visualization and tracking of molecular processes. Anthracene and its derivatives are frequently employed as fluorophores due to their characteristic blue emission and sensitivity to the local environment. However, specific data on the photophysical properties of this compound, such as its absorption and emission spectra, quantum yield, and fluorescence lifetime, are not documented in the reviewed scientific literature. Such data is essential to evaluate its potential as a photophysical probe.
Generally, the substitution pattern on the anthracene core significantly influences its photophysical properties. For instance, studies on other 9,10-disubstituted anthracenes have shown that altering the substituents can tune the emission wavelength and quantum efficiency. rsc.orgresearchgate.net However, without empirical data for this compound, any discussion of its specific applications as a photophysical probe would be purely speculative.
Chemosensor Development Based on Specific Interactions
Chemosensors are molecules designed to detect and signal the presence of specific chemical species, often through a change in their optical properties. Anthraquinone derivatives are known to act as chemosensors for various ions and neutral molecules. The dione functionality, combined with the aromatic system, can provide binding sites for analytes, leading to a measurable change in fluorescence or color.
Research on other anthraquinone-based compounds has demonstrated their successful application in the development of chemosensors for metal cations and anions. For example, a new chemosensor for Cu2+ was developed based on a decahydroacridine-1,8-dione dye, which showed selective fluorescence quenching in the presence of the ion. researchgate.net Similarly, other substituted anthraquinones have been explored for their ion-sensing capabilities. Nevertheless, there is a notable absence of published research detailing the development or application of this compound as a chemosensor. The specific interactions of this compound with analytes and its corresponding signaling mechanism have not been reported.
Future Research Directions and Open Questions
Unexplored Synthetic Pathways
While general methods for synthesizing substituted anthraquinones exist, dedicated studies on the efficient and selective synthesis of 1,3,5,7-Tetramethylanthracene-9,10-dione are absent from the current literature. Research in this area could unlock scalable access to the compound, paving the way for its comprehensive characterization and application.
Key areas for investigation include:
Adaptation of Classical Methods: Traditional routes such as the Friedel-Crafts acylation of 1,3,5-trimethylbenzene derivatives followed by an acid-catalyzed cyclization could be explored. A significant research question is how to control the regioselectivity to achieve the desired 1,3,5,7-substitution pattern and avoid isomeric impurities.
Modern Annulation Strategies: The application of more contemporary reactions, like the Hauser-Kraus annulation, which involves the reaction of a cyanophthalide (B1624886) with a suitable quinone precursor, could offer a more direct and higher-yielding pathway. rice.edu Investigating novel semiquinone aminals as building blocks for this annulation could be a fruitful endeavor. rice.edu
Oxidation of Tetramethylanthracene Precursors: An alternative strategy involves the synthesis of the corresponding 1,3,5,7-tetramethylanthracene, followed by selective oxidation of the 9 and 10 positions. mdpi.com Research could focus on developing mild and efficient oxidation conditions, potentially using green oxidants or photolytic methods, to convert the anthracene (B1667546) core to the anthraquinone (B42736) without degrading the methyl substituents. mdpi.com
Table 1: Potential Synthetic Routes for Investigation
| Synthetic Strategy | Precursors | Potential Advantages | Key Research Questions |
|---|---|---|---|
| Friedel-Crafts Acylation/Cyclization | 1,3,5-Trimethylbenzene derivative, Phthalic anhydride (B1165640) analogue | Utilizes readily available starting materials. | How can regioselectivity be controlled? What are the optimal catalysts and reaction conditions to maximize yield? |
| Hauser-Kraus Annulation | Cyanophthalide, Substituted semiquinone aminal | Potentially higher yields and selectivity. | What is the most effective quinone-like substrate to achieve the target substitution? |
| Oxidation of Anthracene | 1,3,5,7-Tetramethylanthracene | Potentially a cleaner final step. | What oxidation method provides high conversion without side reactions on the methyl groups? |
Potential for Novel Photophysical Phenomena
The photophysical properties of anthraquinone derivatives are highly sensitive to the nature and position of their substituents. ikm.org.mycapes.gov.br The presence of four electron-donating methyl groups in this compound is expected to significantly modulate its electronic structure compared to the unsubstituted parent compound.
Open questions regarding its photophysical behavior include:
Absorption and Emission Spectra: It is hypothesized that the electron-donating methyl groups will induce a bathochromic (red) shift in the absorption and emission spectra. ikm.org.my A systematic study in various solvents of differing polarity is needed to quantify these shifts and understand the nature of the excited states, including potential intramolecular charge transfer (ICT) character. nih.gov
Luminescence Efficiency: An essential area of research is the determination of the fluorescence and phosphorescence quantum yields. While many anthraquinones are weakly emissive due to efficient intersystem crossing to the triplet state, the specific substitution pattern of this molecule could alter the energy gap between singlet and triplet states, potentially enhancing fluorescence. capes.gov.br
Aggregation Effects: Many planar aromatic molecules exhibit aggregation-caused quenching or aggregation-induced emission (AIE). Investigating the behavior of this compound at high concentrations or in the solid state could reveal novel emissive properties driven by specific intermolecular packing, which is influenced by the steric hindrance of the methyl groups.
Table 2: Hypothesized Photophysical Properties for Future Study
| Property | Anticipated Influence of Methyl Groups | Experimental Approach | Potential Significance |
|---|---|---|---|
| Absorption Maximum (λ_max) | Bathochromic (red) shift compared to anthraquinone. | UV-Vis Spectroscopy in various solvents. | Tuning color and light-harvesting capabilities. |
| Emission Maximum (λ_em) | Red-shifted fluorescence. | Fluorescence Spectroscopy. | Development of novel fluorophores. |
| Quantum Yield (Φ_F) | Potentially altered; could be higher or lower than parent compound. | Comparative quantum yield measurements. | Assessing efficiency as a light-emitter. |
| Stokes Shift | Likely to be significant, influenced by solvent polarity. | Analysis of absorption and emission spectra. | Understanding excited state relaxation and energy loss. |
| Solid-State Emission | Possible aggregation-induced emission or quenching. | Solid-state photoluminescence studies. | Applications in solid-state lighting and sensors. |
Integration into Advanced Functional Materials
The inherent stability and redox characteristics of the anthraquinone core make it a prime candidate for incorporation into advanced functional materials. The tetramethyl derivative offers a unique combination of these core properties with modified solubility and packing behavior.
Future research could target its integration into:
Organic Electronics: Anthraquinone derivatives have been investigated for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electronic properties of this compound should be evaluated to assess its potential as an n-type semiconductor or as an emissive or host material in OLEDs.
Redox-Flow Batteries: The ability of quinones to undergo reversible two-electron reduction makes them attractive for energy storage applications. The methyl groups could enhance the solubility of the molecule in organic solvents used in non-aqueous redox-flow batteries and fine-tune the redox potential.
Molecular Machines: Tetramethylanthracene has been used as a component in molecular gyroscopes. The dione (B5365651) derivative could be explored as a stator or rotator component in new classes of molecular machines, with its motion and properties being controlled electrochemically or photochemically.
Synergistic Research Opportunities with Other Disciplines
The unique structure of this compound opens the door to collaborative research across multiple scientific fields beyond pure chemistry.
Promising interdisciplinary avenues include:
Medicinal Chemistry and Pharmacology: Numerous natural and synthetic anthraquinones exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov Substituted anthraquinones have also been identified as specific inhibitors of enzymes like DNA methyltransferase 1 (DNMT1). nih.gov This compound could be screened in a variety of biological assays to uncover potential therapeutic applications, representing a collaboration between synthetic chemists and life scientists.
Biotechnology and Bioimaging: If the compound is found to be fluorescent, its potential as a biological probe could be investigated. The methyl groups may influence its lipophilicity, potentially localizing it within specific cellular compartments like membranes, making it a candidate for targeted bioimaging.
Supramolecular Chemistry and Sensor Technology: The anthraquinone core can interact with various analytes through hydrogen bonding or π-π stacking. Future work could explore the use of this compound as a scaffold for chemosensors, where binding to a target species would induce a measurable change in its color or fluorescence.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1,3,5,7-Tetramethylanthracene-9,10-dione derivatives?
The synthesis typically involves three key steps:
- Condensation : Symmetrical polyhydroxyanthraquinones are synthesized via acid-catalyzed self-condensation of substituted benzoic acids. For example, 3,5-dihydroxybenzoic acid undergoes cyclization in concentrated H₂SO₄ to form 1,3,5,7-tetrahydroxy-9,10-anthraquinone .
- Reduction : Selective reduction of one ketone group in the anthraquinone core using SnCl₂/HCl-HOAc yields anthrone derivatives .
- Methylation : Hydroxyl groups are methylated using reagents like dimethyl sulfate ((CH₃O)₂SO₂) in the presence of K₂CO₃, forming methoxy derivatives. For methyl-substituted analogues, alkylation agents (e.g., methyl halides) may replace methoxy precursors .
Q. How do researchers confirm the structural integrity of methyl-substituted anthraquinones using spectroscopic techniques?
- ¹H/¹³C NMR : Signals for methyl groups appear as singlets (δH ~2.5–4.0 ppm; δC ~20–30 ppm). For example, compound 3 in showed four methoxy singlets (δH 3.91–4.11 ppm) and a methyl proton singlet (δH 8.36 ppm). Aromatic protons are analyzed for symmetry and substitution patterns .
- HR-ESI-MS : Molecular ion peaks ([M+H]⁺ or [M-H]⁻) confirm the molecular formula. For instance, compound 1 in showed [M-H]⁻ at m/z 271.0245 (C₁₄H₈O₆) .
Q. What standardized assays are used to evaluate the antibacterial activity of anthraquinone derivatives?
The microdilution method (CLSI M07-A9 standard) is employed to determine minimum inhibitory concentrations (MICs). Pathogens like Bacillus subtilis and Escherichia coli are cultured in 96-well plates with serially diluted compounds. MIC values (e.g., 37.5 µg/mL for compound 3 in ) indicate potency .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve methylation efficiency in anthraquinone derivatives?
Key factors include:
- Reagent selection : Dimethyl sulfate ((CH₃O)₂SO₂) is preferred for methoxy groups, while methyl iodide (CH₃I) may enhance methyl substitution. reported low yields (16 mg) due to side reactions, suggesting solvent polarity (e.g., DMSO vs. acetonitrile) and base choice (K₂CO₃ vs. NaH) require optimization .
- Solvent effects : Protic solvents stabilize intermediates, while aprotic solvents (e.g., DMF) may reduce side reactions. For example, acetonitrile promoted keto-enol tautomerism in compound 2, affecting methylation outcomes .
Q. What analytical approaches resolve discrepancies between theoretical and experimental NMR data in methyl-substituted anthraquinones?
- Tautomerism analysis : Keto-enol equilibria (e.g., anthrone/anthracene-diol) can shift NMR signals. HMBC and NOESY correlations help identify dominant tautomers .
- Impurity profiling : LC-MS or 2D NMR (e.g., HSQC) detects byproducts. In , unexpected methyl carbon signals were resolved via long-range ¹H-¹³C correlations .
Q. How does methyl group positioning influence the antibacterial activity of this compound?
- Structure-Activity Relationship (SAR) : Electron-donating methyl groups at positions 1,3,5,7 enhance lipophilicity, improving membrane penetration. Compound 3 (1-hydroxy-3,5,7,9-tetramethoxyanthracene) showed moderate activity against Gram-negative bacteria (MIC = 37.5 µg/mL), whereas hydroxylated analogues (e.g., compound 1) were less active (MIC = 75 µg/mL) .
- Steric effects : Methyl groups at sterically hindered positions (e.g., peri positions) may reduce binding to bacterial targets like DNA gyrase .
Q. What strategies mitigate data contradictions in MIC values across studies on anthraquinone derivatives?
- Standardization : Adhere to CLSI guidelines for inoculum size (~5 × 10⁵ CFU/mL) and incubation time (18–24 hrs) to ensure reproducibility .
- Control compounds : Include reference antibiotics (e.g., penicillin) to calibrate assay sensitivity. In , compound 3 outperformed penicillin, validating its potency .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
